![molecular formula C20H18N2O4S2 B2413254 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide CAS No. 922062-27-9](/img/structure/B2413254.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . Unfortunately, the exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C22H17IN2O3 . It includes a dibenzo[b,f][1,4]oxazepin ring system, which is a seven-membered ring with one nitrogen atom and one sulfur atom as the only ring hetero atoms .科学的研究の応用
Catalytic Enantioselective Synthesis : Research demonstrates the use of dibenzo[b,f][1,4]oxazepines in catalytic enantioselective reactions. For instance, Munck et al. (2017) reported an aza-Reformatsky reaction using cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with high yields and enantioselectivity (Munck et al., 2017).
Enantioselective Alkylation : Another study by Munck et al. (2017) explored the enantioselective alkylation of substituted dibenzo[b,f][1,4]oxazepines, highlighting their potential in asymmetric synthesis (Munck et al., 2017).
Antimicrobial and Antiproliferative Agents : El-Gilil (2019) described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, including compounds related to dibenzo[b,f][1,4]oxazepines, which exhibited potent cytotoxic and antimicrobial activities (El-Gilil, 2019).
Carbonic Anhydrase Inhibition : Sapegin et al. (2018) synthesized [1,4]oxazepine-based primary sulfonamides, demonstrating strong inhibition of human carbonic anhydrases, important for therapeutic applications (Sapegin et al., 2018).
Antimalarial and COVID-19 Drug Potential : Fahim and Ismael (2021) investigated the reactivity of sulfonamides, including benzo[b][1,4]oxazepine derivatives, for potential antimalarial activity and as COVID-19 drugs (Fahim & Ismael, 2021).
Asymmetric Synthesis of Derivatives : Research by Ren et al. (2014) successfully achieved asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines, useful in synthesizing optically active derivatives (Ren et al., 2014).
Biomass-Involved Synthesis : Zhang et al. (2015) established a method for assembling diversified benzo-fused N-heterocycles including dibenzo[b,e][1,4]oxazepin derivatives, contributing to sustainable chemical synthesis (Zhang et al., 2015).
Asymmetric Transfer Hydrogenation : More and Bhanage (2017) reported the first asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds, achieving high enantioselectivity and conversion in water (More & Bhanage, 2017).
Synthesis of N-Arylated Derivatives : The synthesis of novel N-arylated derivatives of dibenzo[b,e][1,4]oxazepin has been explored, showcasing their utility in pharmaceutical chemistry (Quintero et al., 2019).
作用機序
Target of Action
The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located primarily in the basal ganglia of the brain. It plays a significant role in the function of the central nervous system.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a crucial role in the reward and pleasure centers of the brain. This inhibition can alter the biochemical signaling pathways within the brain cells.
将来の方向性
特性
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-22-16-6-4-5-7-18(16)26-17-10-9-14(12-15(17)20(22)23)21-28(24,25)19-11-8-13(2)27-19/h4-12,21H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPORLBXQDPJJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。